

"Potassium myristoyl glutamate" molecular structure and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

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An In-depth Technical Guide to Potassium Myristoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Potassium Myristoyl Glutamate**, an anionic surfactant derived from L-glutamic acid and myristic acid. It details the molecule's molecular structure, chemical and physical characteristics, and methods for its synthesis and analysis. The guide also explores its applications, particularly within the pharmaceutical and cosmetic industries, focusing on its properties as a gentle yet effective emulsifier and cleansing agent. Its potential role in advanced drug delivery systems is also discussed. This document is intended to be a resource for researchers and professionals in chemistry, materials science, and drug development.

Molecular Structure and Identification

Potassium Myristoyl Glutamate is the potassium salt of the amide formed from myristic acid, a saturated fatty acid containing 14 carbon atoms, and the amino acid L-glutamic acid.[1][2] The molecule possesses a hydrophilic head group composed of the glutamate residue with two carboxyl groups and a hydrophobic tail from the myristoyl chain.[3] This amphiphilic nature is the basis for its surface-active properties.



The detailed identifiers and structural representations are summarized in the table below.

Identifier	Value
IUPAC Name	potassium;hydron;(2S)-2- (tetradecanoylamino)pentanedioate[4]
Synonyms	Monopotassium N-myristoyl-L-glutamate, Amisoft MK-11, N-Myristoylglutamate mono- potassium salt[2][4]
CAS Number	72716-26-8[5]
Molecular Formula	C19H34KNO5[4]
Molecular Weight	395.6 g/mol [4]
Canonical SMILES	CCCCCCCCCCC(=O)NINVALID-LINK C(=O)[O-].[K+].[H+][6]
InChI	InChI=1S/C19H35NO5.K/c1-2-3-4-5-6-7-8-9-10- 11-12-13-17(21)20-16(19(24)25)14-15- 18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23) (H,24,25);/q;+1/p-1/t16-;/m0./s1[6]
InChlKey	KYLDDUZJZSKJER-NTISSMGPSA-M[6]

Chemical and Physical Characteristics

Potassium Myristoyl Glutamate is an anionic surfactant known for its mildness and good foaming properties, even in hard water.[2][5] It is typically available as a white solid or a colorless to pale yellow liquid.[5] Its biodegradability and production from renewable resources like amino acids and vegetable oils make it an environmentally friendly alternative to traditional surfactants.[3][7]

A summary of its key physicochemical properties is provided in the table below.

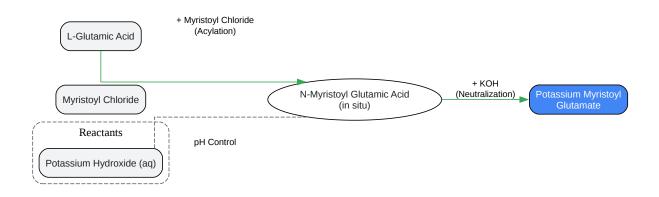


Property	Value / Description
Appearance	White solid or colorless to pale yellow liquid.[5]
Solubility	Soluble in water.[5] The two carboxyl groups from the glutamate head enhance its water solubility compared to surfactants with a single carboxylate.[3]
pH (1% aqueous solution)	4.5 - 7.0[5]
Stability	Stable under normal conditions.[5]
Biodegradability	Readily biodegradable.[5]
Surfactant Classification	Anionic Surfactant[5]
Key Characteristics	Excellent cleansing, emulsifying, dispersing, and solubilizing abilities.[5] It is a mild surfactant, making it suitable for sensitive skin applications. [2] It is also resistant to hard water.[2]
Assay (for commercial grades)	Typically ≥ 95% for solid forms.[2][8]

Synthesis and Purification

The synthesis of **Potassium Myristoyl Glutamate** is generally achieved through the N-acylation of L-glutamic acid with myristoyl chloride. This reaction is a variation of the Schotten-Baumann reaction, conducted in an aqueous alkaline medium. Potassium hydroxide is used to maintain the pH and to form the final potassium salt.[1][5]





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Caption: Chemical synthesis pathway for **Potassium Myristoyl Glutamate**.

Experimental Protocol: Synthesis of Potassium Myristoyl Glutamate

This protocol is a representative procedure based on the general Schotten-Baumann reaction for N-acyl amino acids.[1][9]

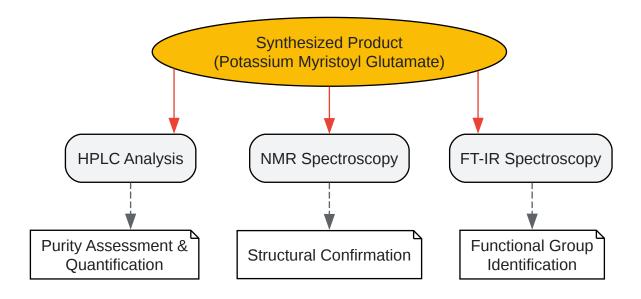
- Dissolution of Glutamic Acid: Dissolve one molar equivalent of L-glutamic acid in an aqueous solution of potassium hydroxide (approximately two molar equivalents) with stirring. The temperature should be maintained at 0-5°C using an ice bath.
- Acylation Reaction: Slowly and simultaneously add one molar equivalent of myristoyl chloride and an additional one molar equivalent of aqueous potassium hydroxide solution dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 5°C and the pH above 10.
- Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours, allowing it to gradually warm to room temperature.



- Acidification (Optional for isolation of the free acid): To isolate the intermediate N-myristoyl glutamic acid, slowly add a mineral acid (e.g., HCl) to the reaction mixture to precipitate the product. The precipitate can then be filtered, washed with water to remove salts, and dried.
- Neutralization to Potassium Salt: If the free acid was isolated, it can be re-dissolved in an
 equimolar amount of aqueous potassium hydroxide to form the final product, Potassium
 Myristoyl Glutamate. If step 4 was skipped, the reaction mixture already contains the
 product.
- Purification: The final product can be purified by techniques such as recrystallization or chromatography to remove unreacted starting materials and byproducts like myristic acid.
 The purity of the final product should be assessed using analytical methods as described below.

Analytical Methodologies

The characterization and quality control of **Potassium Myristoyl Glutamate** involve a combination of chromatographic and spectroscopic techniques to confirm its structure and purity.



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Caption: General analytical workflow for **Potassium Myristoyl Glutamate**.



Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of **Potassium Myristoyl Glutamate** and quantifying it in formulations. A reversed-phase method is typically employed.[10][11]

- Sample Preparation: Prepare a standard solution of **Potassium Myristoyl Glutamate** of known concentration in a suitable solvent (e.g., a mixture of water and methanol). Prepare the sample to be analyzed by dissolving it in the same solvent.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a wavelength where the amide bond or any derivatizing agent absorbs (e.g., around 210 nm). For samples without a strong chromophore, pre-column derivatization (e.g., with DNFB) can be used.[10][11]
- Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by the area percentage of the main peak. Quantification can be performed by comparing the peak area of the sample to that of the standard.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of the molecule.[12][13][14]

- Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The spectrum should show characteristic signals for the protons of the myristoyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups), and the protons of the glutamate backbone.



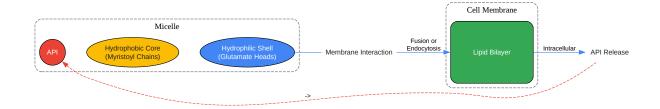
- 13C NMR Analysis: Acquire a 13C NMR spectrum to observe the carbon signals, including the carbonyl carbons of the amide and carboxyl groups, and the carbons of the aliphatic chain and the glutamate residue.
- 2D NMR (COSY, HSQC): If necessary, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm the connectivity between protons and carbons, respectively, providing unambiguous structural confirmation.

Applications in Research and Drug Development

While **Potassium Myristoyl Glutamate** is predominantly used in the cosmetic and personal care industry, its unique properties make it a compound of interest for pharmaceutical applications.[7][15][16]

- Excipient in Topical Formulations: Its mildness and emulsifying properties make it an excellent candidate for use in topical drug formulations, such as creams and lotions, to ensure the uniform distribution of active pharmaceutical ingredients (APIs).[2]
- Solubilizing Agent: As a surfactant, it can form micelles in aqueous solutions. These micelles
 can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent
 solubility and bioavailability. This is particularly relevant for the formulation of both oral and
 parenteral drug products.
- Drug Delivery Systems: Amino acid-based surfactants are being explored for the
 development of novel drug delivery systems like liposomes and nanoparticles.[15] Their
 biocompatibility and ability to interact with cell membranes could be leveraged for targeted
 drug delivery.





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Caption: Hypothetical role of **Potassium Myristoyl Glutamate** in drug delivery.

The diagram above illustrates a hypothetical mechanism where a poorly soluble Active Pharmaceutical Ingredient (API) is encapsulated within the hydrophobic core of a micelle formed by **Potassium Myristoyl Glutamate**. The hydrophilic shell of the micelle allows it to be stable in an aqueous environment and interact with the cell membrane, potentially facilitating the delivery of the API into the cell.

Safety and Toxicology Summary

Potassium Myristoyl Glutamate is considered to be a safe ingredient for use in cosmetic products when formulated to be non-irritating.[4] A safety assessment of amino acid alkyl amides concluded that they are safe in the present practices of use and concentration in cosmetics.[4] As with many surfactants, it may cause irritation to the skin and eyes in high concentrations. However, its derivation from amino acids generally results in a milder profile compared to traditional sulfate-based surfactants. It is not classified as a hazardous substance according to GHS criteria.[5]

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- To cite this document: BenchChem. ["Potassium myristoyl glutamate" molecular structure and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513012#potassium-myristoyl-glutamate-molecularstructure-and-chemical-characteristics]

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